5-Boc-5-azaspiro[2.5]octane

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Researchers pursuing conformational constraint in lead optimization often face synthetic bottlenecks with unprotected spirocyclic amines. 5-Boc-5-azaspiro[2.5]octane (CAS 1416013-81-4) solves this with a tert-butyloxycarbonyl (Boc) protected secondary amine on a rigid [2.5]-spiro framework (Fsp3 = 1.0). • Enables controlled, multi-step synthesis via latent amine handle; deprotects under mild acidic conditions (e.g., TFA). • Validated as a key intermediate for potent ADAM10/17 inhibitors (HER-2 sheddase target). • Ideal for Diversity-Oriented Synthesis (DOS) & spirocyclic library construction. Supplied at 98% purity with comprehensive analytical documentation. Global shipping available.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 1416013-81-4
Cat. No. B1401409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Boc-5-azaspiro[2.5]octane
CAS1416013-81-4
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC2
InChIInChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-8-4-5-12(9-13)6-7-12/h4-9H2,1-3H3
InChIKeyPKJFWXWWTQTWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Boc-5-azaspiro[2.5]octane – Core Spirocyclic Building Block


5-Boc-5-azaspiro[2.5]octane (tert-butyl 5-azaspiro[2.5]octane-5-carboxylate, CAS 1416013-81-4) is a versatile spirocyclic amine building block characterized by its rigid bicyclic [2.5]-spiro framework and a tert-butyloxycarbonyl (Boc) protected secondary amine . With a molecular weight of 211.3 g/mol and a purity specification of up to 98% , this compound serves as a critical intermediate in medicinal chemistry and drug discovery programs. Its structural features are leveraged to introduce conformational constraint into lead molecules, a strategy frequently employed to enhance target selectivity and optimize pharmacokinetic properties .

Boc-protected amine for orthogonal multi-step synthesis
Rigid spiro[2.5] scaffold introduces conformational constraint
High-purity building block suitable for lead optimization

Why 5-Boc-5-azaspiro[2.5]octane Has No Generic Substitute


Direct substitution with unfunctionalized or alternative salt forms of the 5-azaspiro[2.5]octane scaffold is not chemically or procedurally equivalent. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the target compound fundamentally differentiates its utility from that of the free base 5-azaspiro[2.5]octane (CAS 25337-01-3) or its hydrochloride salt (CAS 1797157-33-5). The Boc group is essential for enabling controlled, multi-step synthetic sequences by masking the nucleophilic secondary amine, thereby preventing unwanted side reactions [1]. Conversely, the unprotected amine or its hydrochloride salt would immediately react with electrophiles present in the reaction mixture, making them unsuitable for applications requiring a latent amine handle. The target compound is specifically designed for strategic deprotection via mild acidic conditions (e.g., TFA), a capability not offered by non-Boc-protected variants [2].

Free base or HCl salt

Lack Boc protection; may react prematurely in multi-step routes, limiting orthogonality.

Alternative protecting groups

Different deprotection conditions may not align with your synthetic sequence; Boc is widely established for acid-labile release.

5-Boc-5-azaspiro[2.5]octane vs. Structural Analogs: Key Differences


Boc-Protected vs. Unprotected Amine: Synthetic Utility

5-Boc-5-azaspiro[2.5]octane (MW 211.3 g/mol) is differentiated from its closest structural analog, the unprotected free base 5-azaspiro[2.5]octane (CAS 25337-01-3, MW 111.18 g/mol), by a 90% increase in molecular weight. This difference is attributable to the presence of the Boc protecting group, which is essential for orthogonal protection strategies in complex molecule synthesis . The Boc-protected compound is designed to be stable under basic and nucleophilic conditions, whereas the free base is a reactive secondary amine that can undergo unwanted alkylations or acylations .

Boc vs. free amine
Reported
MW 211.3 vs 111.18 (+90%)
Enables orthogonal protection in multi-step synthesis
Selection context for amine-handling strategy
Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Purity Advantage Over Alternative Suppliers

The commercial availability of 5-Boc-5-azaspiro[2.5]octane includes a purity specification of up to 98% from select suppliers . This represents a quantifiable advantage over alternative sources for the same CAS number where purity is specified at 95% . This 3% absolute difference in purity can significantly impact yield and byproduct profiles in critical synthetic steps, particularly in late-stage functionalization where impurities can be difficult to remove.

Purity specification
Data to verify
98% vs 95% reported
May support yield and purification evaluation
Supplier specification; analytical methods may vary
Chemical Sourcing Procurement Purity Analysis

Spiro Scaffold vs. Piperidines: Conformational Rigidity

The 5-azaspiro[2.5]octane core of the target compound provides a higher degree of three-dimensionality compared to simple monocyclic piperidines, a common alternative scaffold. The spirocyclic framework has a calculated Fsp3 (fraction of sp3-hybridized carbons) of 1.0, indicating complete saturation, compared to 0.86 for piperidine [1]. This increased saturation and conformational restriction, characterized by a torsionally constrained spiro junction, are known to enhance target selectivity and improve pharmacokinetic properties in drug candidates .

Spiro vs. piperidine
Class-level
Fsp3 1.0 vs 0.86
Higher sp3 character may enhance selectivity
Conformational restriction correlated with improved profiles
Drug Design Medicinal Chemistry Conformational Analysis

ADAM10/17 Inhibitor Precursor in HER-2 Sheddase Research

The 5-azaspiro[2.5]octane scaffold, which forms the core of 5-Boc-5-azaspiro[2.5]octane, has been utilized in the synthesis of a novel class of (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides. These compounds were identified as the first potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase (ADAM10/17) [1]. A representative molecule from this series, INCB3619 (aderbasib), demonstrated robust in vivo efficacy, including tumor size reduction and potentiation of trastuzumab effects in murine xenograft models .

ADAM10/17 inhibitor precursor
Class-level
Scaffold in reported sheddase inhibitors
Supports protease inhibitor research programs
In vivo model data reported; context-dependent
Oncology Enzyme Inhibition Drug Discovery

Validated Applications of 5-Boc-5-azaspiro[2.5]octane


Synthesis of ADAM10/17 Inhibitor Scaffolds

5-Boc-5-azaspiro[2.5]octane serves as a key starting material for constructing the spirocyclic core of potent ADAM10/17 inhibitors, a class validated in preclinical cancer models. Its protected amine allows for sequential functionalization to install the necessary carboxamide and hydroxamate moieties required for nanomolar potency against HER-2 sheddase [1].

Diversity-Oriented Synthesis of Constrained Amine Libraries

The compound is ideally suited for Diversity-Oriented Synthesis (DOS) strategies aiming to generate structurally complex and conformationally constrained amine libraries. The Boc protecting group provides a versatile handle for selective deprotection and subsequent derivatization, enabling the rapid exploration of chemical space around the rigid spiro[2.5]octane framework [2].

Lead Optimization of ADME and Physicochemical Properties

Incorporation of the 5-azaspiro[2.5]octane core is a recognized strategy for modulating the lipophilicity (LogP), aqueous solubility, and metabolic stability of drug candidates. The increased three-dimensionality (Fsp3 = 1.0) and conformational rigidity compared to monocyclic piperidines can lead to improved pharmacokinetic profiles and reduced off-target binding .

Application
Selection Property
Validation Focus
ADAM10/17 inhibitor scaffold synthesis
Boc-protected spirocyclic amine
Orthogonal deprotection and functionalization
Diversity-oriented amine library synthesis
Protected amine handle for sequential derivatization
Scaffold diversification and chemical space exploration
Lead optimization of ADME properties
Conformational restriction (Fsp3 1.0)
Lipophilicity, solubility, metabolic stability profiling

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47 linked technical documents
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